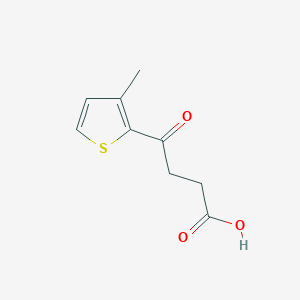

4-(3-Methyl-2-thienyl)-4-oxobutyric acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(3-Methyl-2-thienyl)-4-oxobutyric acid” is a derivative of butyric acid with a 3-methyl-2-thienyl group attached at the 4th carbon . Butyric acid is a short-chain fatty acid, and the 3-methyl-2-thienyl group is a type of thiophene, a sulfur-containing heterocycle .

Molecular Structure Analysis

The molecular structure of “4-(3-Methyl-2-thienyl)-4-oxobutyric acid” would likely feature a carboxylic acid group (-COOH) at one end of the molecule, a butyric acid backbone, and a 3-methyl-2-thienyl group attached at the 4th carbon . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving “4-(3-Methyl-2-thienyl)-4-oxobutyric acid” would likely depend on the conditions and the reagents used . The carboxylic acid group could undergo reactions such as esterification or decarboxylation, while the thiophene ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Methyl-2-thienyl)-4-oxobutyric acid” would depend on its exact molecular structure . As a carboxylic acid, it would likely be polar and capable of forming hydrogen bonds . The presence of the thiophene ring could contribute to its aromaticity and potentially its UV/Vis absorption properties .科学研究应用

Synthesis and Chemical Applications

Synthesis of Pyrroles and Bithiophenes : 4-Oxo-(2-thienyl)butanoic acid, a related compound, is used in the synthesis of 1-aryl-2-thienyl-substituted pyrroles and 5-arylamino-2,2'-bithiophenes, which are valuable in organic chemistry (Raposo, Sampaio, & Kirsch, 2005).

Preparation of Anticancer Agents : Derivatives of this compound have been used to synthesize S-glycosyl and S-alkyl derivatives with significant anticancer activities (Saad & Moustafa, 2011).

Synthesis of Biologically Active Species : The compound is useful in the microwave-assisted synthesis of 4-oxo-2-butenoic acids, which are important in biology and as intermediates in various derivatizations (Uguen et al., 2021).

Biological and Medicinal Research

Potential Neuroprotective Agents : Related compounds, such as 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, act as potent inhibitors of kynurenine-3-hydroxylase, suggesting neuroprotective applications (Drysdale, Hind, Jansen, & Reinhard, 2000).

Antioxidant Activity : Some derivatives have been synthesized and exhibited significant in vitro antioxidant activity, suggesting potential for medicinal applications (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

Enzyme Immobilization : The compound has been used in the immobilization of enzymes like glucose oxidase and polyphenol oxidase in conducting polymer matrices, showing potential in biochemical analysis and applications (Cil, Böyükbayram, Kiralp, Toppare, & Yagcı, 2007).

安全和危害

The safety and hazards associated with “4-(3-Methyl-2-thienyl)-4-oxobutyric acid” would need to be determined through experimental testing . As a general rule, handling of chemical substances should always be done with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .

未来方向

The future directions for research on “4-(3-Methyl-2-thienyl)-4-oxobutyric acid” would likely depend on its biological activity and potential applications . If it shows promising activity in preliminary studies, it could be further optimized and studied in more complex biological systems . Additionally, new synthetic methods could be developed to improve its yield or selectivity .

属性

IUPAC Name |

4-(3-methylthiophen-2-yl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-6-4-5-13-9(6)7(10)2-3-8(11)12/h4-5H,2-3H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARYRVRPSBOGGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645489 |

Source

|

| Record name | 4-(3-Methylthiophen-2-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methyl-2-thienyl)-4-oxobutyric acid | |

CAS RN |

39712-64-6 |

Source

|

| Record name | 4-(3-Methylthiophen-2-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325724.png)

![Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1325725.png)

![Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325726.png)

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325727.png)

![4-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3-fluorobenzophenone](/img/structure/B1325731.png)

![3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone](/img/structure/B1325732.png)

![2-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone](/img/structure/B1325735.png)